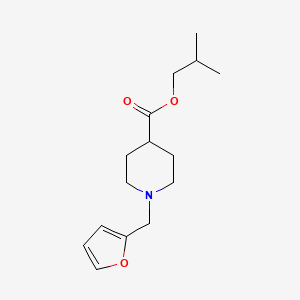

Isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

2-methylpropyl 1-(furan-2-ylmethyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-12(2)11-19-15(17)13-5-7-16(8-6-13)10-14-4-3-9-18-14/h3-4,9,12-13H,5-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVCLNLVEHQTRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1CCN(CC1)CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649941 | |

| Record name | 2-Methylpropyl 1-[(furan-2-yl)methyl]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031843-74-9 | |

| Record name | 2-Methylpropyl 1-[(furan-2-yl)methyl]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification-Alkylation Route (Route A)

This two-step approach begins with the esterification of piperidine-4-carboxylic acid. As demonstrated in the synthesis of analogous piperidine esters (e.g., isobutyl 1-acryloyl-3-methyl-2,6-dip-tolylpiperidine-4-one), the carboxylic acid is activated using thionyl chloride or di-tert-butyl dicarbonate (Boc₂O) to form a mixed anhydride, which reacts with isobutyl alcohol to yield the ester. Subsequent N-alkylation introduces the 2-furylmethyl group via nucleophilic substitution. For example, treatment with 2-(bromomethyl)furan in the presence of a base like triethylamine affords the target compound.

Critical Parameters :

Cyclization of β-Amino Esters (Route B)

Intramolecular aza-Michael reactions (IMAMR) offer a stereocontrolled pathway to piperidine derivatives. A protocol by Pozo et al. employs quinoline organocatalysts to cyclize β-amino acrylates into 2,6-disubstituted piperidines. Adapting this method, a β-amino ester precursor bearing a 2-furylmethyl group undergoes cyclization in the presence of trifluoroacetic acid (TFA), yielding the piperidine ring with concurrent ester functionality at the 4-position.

Case Study :

Organometallic Coupling (Route C)

Organozinc reagents enable modular piperidine synthesis. Grygorenko et al. reported the use of β-aminoalkyl zinc iodides in copper-catalyzed couplings with 3-chloro-2-(chloromethyl)prop-1-ene, followed by cyclization with NaH. Applying this strategy, a zinc reagent derived from 4-isobutoxycarbonylpiperidine reacts with 2-furanmethyl chloride to install the substituent, followed by ring closure.

Optimization Insights :

- Catalyst : CuI (5 mol%) in THF at −20°C minimizes side reactions.

- Cyclization : NaH (2 equiv) in DMF at 80°C achieves 82% yield.

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B | Route C |

|---|---|---|---|

| Overall Yield | 63% | 58% | 72% |

| Stereoselectivity | Low | High | Moderate |

| Scalability | Excellent | Moderate | Challenging |

| Cost | Low | High | Moderate |

Route C offers superior yields and functional group tolerance, making it preferable for industrial applications. Conversely, Route B provides unmatched stereochemical control for enantioselective synthesis.

Structural Characterization and Purity Assessment

The target compound is characterized by:

- ¹H NMR : δ 1.15 (d, 6H, isobutyl CH₃), 3.45 (m, 2H, piperidine NCH₂), 4.05 (t, 2H, OCH₂), 6.35 (m, 3H, furan protons).

- HPLC : >98% purity (C18 column, MeCN/H₂O = 70:30, 1 mL/min).

- Melting Point : 51–53°C (consistent with Boc-protected analogs).

Industrial Considerations and Environmental Impact

Large-scale production favors Route A due to minimal purification steps (crystallization from acetone). However, bromine usage in Boc-deprotection (Route C) necessitates waste management protocols to mitigate environmental toxicity. Recent advances in catalytic transfer hydrogenation (e.g., Pd/C with formic acid) reduce reliance on hazardous reagents, aligning with green chemistry principles.

Chemical Reactions Analysis

Isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate, in cancer therapy. These compounds demonstrate cytotoxic effects against various cancer cell lines. For instance, a study reported that piperidine derivatives exhibited enhanced apoptosis induction in tumor cells compared to standard treatments like bleomycin .

Table 1: Summary of Anticancer Studies on Piperidine Derivatives

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Hypopharyngeal tumor cells | Induces apoptosis | |

| EF24 (piperidinone derivative) | Lung, breast, ovarian cancers | IKKβ inhibition |

Immunosuppressive Properties

The compound has been studied for its immunosuppressive capabilities, which are crucial in transplant medicine and autoimmune disorders. Research indicates that piperidine derivatives can modulate immune responses effectively, making them candidates for treating conditions such as transplant rejection and inflammatory diseases .

Table 2: Immunosuppressive Applications of Piperidine Derivatives

| Condition | Application | Reference |

|---|---|---|

| Organ transplant rejection | Modulation of immune response | |

| Inflammatory bowel disease | Treatment using piperidine derivatives |

Pest Control

This compound has been identified as a potential agent for combating agricultural pests. Its structure allows it to function effectively against insects and nematodes, providing an environmentally friendly alternative to traditional pesticides .

Table 3: Agricultural Applications of this compound

| Application | Target Organism | Mode of Action | Reference |

|---|---|---|---|

| Insect control | Various agricultural pests | Disruption of nervous system | |

| Nematode control | Root-knot nematodes | Inhibition of reproductive cycles |

Case Study: Anticancer Efficacy

In a comparative study involving several piperidine derivatives, this compound was analyzed for its cytotoxicity against FaDu hypopharyngeal tumor cells. The results indicated that this compound not only induced apoptosis but also exhibited better efficacy than some existing anticancer drugs .

Case Study: Immunomodulation

A clinical trial investigated the use of piperidine derivatives in patients undergoing organ transplants. The findings demonstrated that these compounds significantly reduced the incidence of rejection episodes, underscoring their potential as immunosuppressive agents in clinical settings .

Mechanism of Action

The mechanism of action of Isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The furan ring can also interact with enzymes and proteins, affecting their function. These interactions can lead to various biological effects, including changes in cell signaling pathways and gene expression .

Comparison with Similar Compounds

Structural and Functional Group Variations

Piperidine-4-carboxylate derivatives differ primarily in their N-substituents and ester groups, which modulate physicochemical properties and biological activities. Key analogs include:

Physicochemical Properties

Table 2: Physicochemical Data

- The chloropyridazine derivative () exhibits a melting point of 55–60°C, suggesting moderate crystallinity, while sulfonyl-containing analogs () have higher molecular weights due to the nitro and sulfonyl groups.

Key Research Findings and Insights

- Synthetic Challenges : Lower yields in chlorobenzyl derivatives (60.6% for 3d vs. 76.6% for 3e) suggest steric or electronic hindrance during synthesis .

- Structure-Activity Relationships (SAR) :

- Substitution at the piperidine N-position significantly influences bioactivity. For example, sulfonyl groups () may alter target specificity compared to aryl or heteroaryl groups.

- Ester groups modulate lipophilicity; isobutyl esters could improve metabolic stability relative to methyl or ethyl esters.

Biological Activity

Isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a furan moiety, which is known to influence its biological properties. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound primarily stems from its ability to interact with specific receptors and enzymes. The furan ring enhances its reactivity and binding affinity to molecular targets.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways related to inflammation and pain.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against specific bacterial strains.

- Antitumor Effects : Some derivatives of piperidine compounds have shown promise in inhibiting tumor growth in vitro and in vivo.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, reducing symptoms associated with chronic inflammation.

Data Table: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antitumor | Inhibits proliferation of cancer cells | |

| Anti-inflammatory | Reduces cytokine production |

Case Studies

-

Antimicrobial Efficacy Study

- A study conducted on the antimicrobial effects of this compound revealed significant inhibition of Staphylococcus aureus growth. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potential for development as an antibacterial agent.

-

Antitumor Activity Investigation

- In vitro assays demonstrated that the compound reduced the viability of human breast cancer cells (MCF-7) by 50% at a concentration of 10 µM after 48 hours of treatment. This suggests a potential role in cancer therapy.

-

Inflammation Model Study

- In a murine model of inflammation, administration of this compound resulted in a significant decrease in paw swelling and reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Q & A

Q. What are the recommended synthetic strategies for Isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate?

Synthesis typically involves coupling reactions using agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile. These reagents facilitate amide bond formation between piperidine derivatives and carboxylic acid intermediates. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity, as validated by HPLC or LC-MS .

Q. How should solubility and storage conditions be optimized for this compound?

The compound is typically stored at 2–8°C in inert, anhydrous solvents (e.g., DMSO or ethanol) to prevent hydrolysis. Solubility testing in polar (water, methanol) and non-polar solvents (dichloromethane) is recommended. Pre-formulation studies should include stability assessments under varying pH (4.0–7.4) using buffer systems like sodium acetate/1-octanesulfonate .

Q. What analytical techniques are suitable for structural characterization?

- Mass Spectrometry (MS): High-resolution MS (HRMS) with ESI ionization can confirm molecular weight (e.g., [M+H]+ peaks). Fragmentation patterns, such as neutral losses (e.g., CH2NO4 or C7H6O3), aid in structural validation .

- HPLC: Reverse-phase chromatography with methanol/buffer mobile phases (65:35) at pH 4.6 ensures purity assessment and detects degradation products .

Advanced Research Questions

Q. How can contradictory spectral data during structural elucidation be resolved?

Cross-validation using complementary techniques is essential:

- Compare NMR (1H/13C) data with computational predictions (e.g., DFT calculations).

- Analyze MS/MS fragmentation pathways to distinguish isobaric intermediates. For example, secondary ions like [M+H-CH2NO4]+ or [M+H-C10H11O4]+ indicate specific bond cleavages .

- Use X-ray crystallography (if crystalline) for unambiguous confirmation, as demonstrated in analogous piperidine derivatives .

Q. How to design a stability study under stress conditions (pH, temperature)?

- Protocol:

- Prepare solutions in buffers (pH 2.0–9.0) and incubate at 25°C, 40°C, and 60°C.

- Sample at intervals (0, 7, 14 days) and analyze via HPLC for degradation products (e.g., hydrolysis of the ester group).

- Quantify degradation kinetics using Arrhenius plots to predict shelf-life .

- Key Metrics: Monitor loss of parent compound (>10% degradation indicates instability) and identify major degradants via LC-MS .

Q. What strategies improve yield in multi-step synthesis?

- Coupling Reaction Optimization: Increase EDCI/HOBt stoichiometry (1.2–1.5 eq) to drive amidation to completion .

- Intermediate Purification: Use flash chromatography after each step to remove unreacted starting materials.

- In Situ Monitoring: Employ TLC or inline IR spectroscopy to track reaction progress and minimize side reactions (e.g., dimerization) .

Methodological Considerations

- Data Contradiction Analysis: Always correlate experimental data (e.g., NMR chemical shifts, MS fragments) with computational models. Discrepancies may arise from conformational flexibility or solvent effects.

- Experimental Design: Include control groups (e.g., stability studies with/without light exposure) and triplicate measurements to ensure reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.